

Thermodynamic Properties of 1,4-Hexadiene Gas Phase: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Hexadiene

Cat. No.: B3029634

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimentally determined and computationally calculated thermodynamic properties of the cis and trans isomers of **1,4-hexadiene** in the gas phase. This document summarizes key quantitative data, details the experimental protocols used for their determination, and presents logical workflows for thermodynamic analysis.

Core Thermodynamic Properties

The thermodynamic properties of **1,4-hexadiene** are crucial for understanding its reactivity, stability, and behavior in various chemical processes. The following tables summarize the key gas-phase thermodynamic data for the cis and trans isomers.

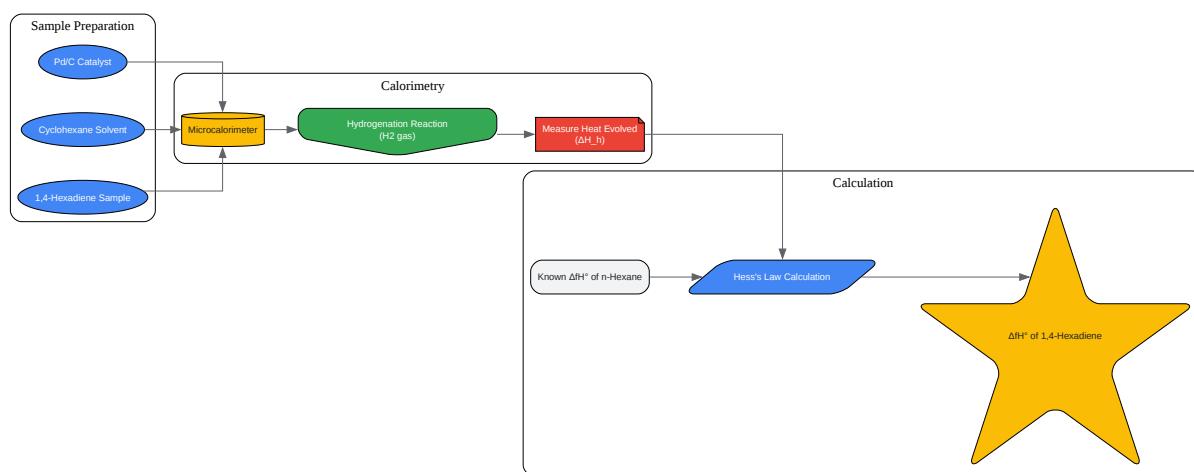
Table 1: Gas-Phase Enthalpy and Entropy of **1,4-Hexadiene** Isomers at 298.15 K

Property	Isomer	Value	Units	Method	Reference
Standard Enthalpy of Formation ($\Delta fH^\circ_{\text{gas}}$)	trans-1,4-Hexadiene	74.0 \pm 2.0	kJ/mol	Hydrogenation Calorimetry	Fang and Rogers, 1992[1]
Standard Enthalpy of Formation ($\Delta fH^\circ_{\text{gas}}$)	cis-1,4-Hexadiene	78.5 \pm 2.0	kJ/mol	Hydrogenation Calorimetry	(Estimated from isomerization enthalpy)
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	trans-1,4-Hexadiene	30.2	kJ/mol	Not specified	Stephenson and Malanowski, 1987[1]
Standard Molar Entropy (S°_{gas})	trans-1,4-Hexadiene	355.85	J/mol·K	Statistical Mechanics (Calculated)	NIST / TRC Web Thermo Tables[2]
Standard Molar Entropy (S°_{gas})	cis-1,4-Hexadiene	352.50	J/mol·K	Statistical Mechanics (Calculated)	NIST / TRC Web Thermo Tables[2]

Table 2: Ideal Gas-Phase Heat Capacity (C_p, gas) of trans-**1,4-Hexadiene** as a Function of Temperature

Temperature (K)	Heat Capacity (Cp,gas) (J/mol·K)
200	81.32
300	111.19
400	140.0
500	164.0
600	184.0
700	201.0
800	216.0
900	229.0
1000	240.0

Data from NIST / TRC Web Thermo Tables
(critically evaluated).[\[2\]](#)


Experimental Protocols

The determination of the thermodynamic properties of **1,4-hexadiene** relies on precise calorimetric and analytical techniques. Below are detailed descriptions of the key experimental methodologies.

Determination of Enthalpy of Formation via Hydrogenation Calorimetry

The standard enthalpy of formation of trans-**1,4-hexadiene** was determined by Fang and Rogers (1992) through the heat of hydrogenation.[\[1\]](#) This method involves measuring the heat released when the compound is hydrogenated to its corresponding saturated alkane (n-hexane).

Experimental Workflow:

[Click to download full resolution via product page](#)

Workflow for determining enthalpy of formation.

Methodology:

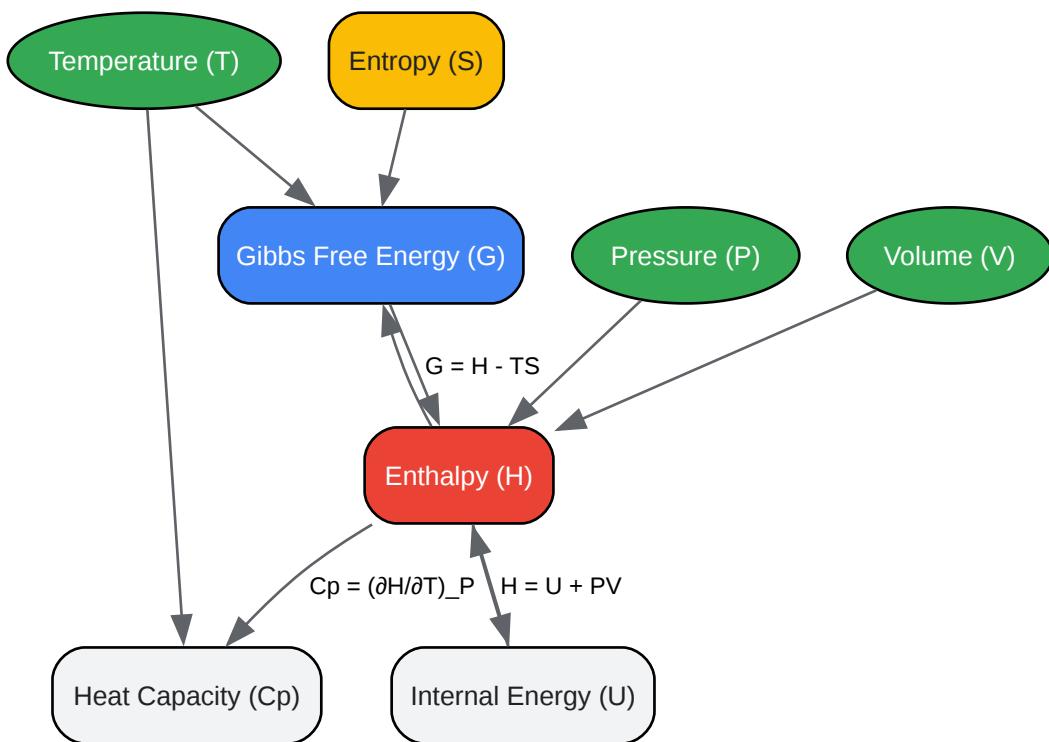
- Calorimeter Setup: A microcalorimeter is used to measure the small amounts of heat evolved during the reaction.

- Sample Preparation: A precise amount of **1,4-hexadiene** is dissolved in a solvent, typically cyclohexane, and placed in the calorimeter. A palladium on carbon (Pd/C) catalyst is also added.
- Hydrogenation: Hydrogen gas is introduced into the reaction vessel, and the hydrogenation of **1,4-hexadiene** to n-hexane occurs.
- Heat Measurement: The calorimeter measures the heat of hydrogenation (ΔH_h).
- Calculation: The enthalpy of formation of **1,4-hexadiene** is then calculated using Hess's Law, utilizing the known enthalpy of formation of n-hexane.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization ($\Delta_{\text{vap}}H$) can be determined by various methods, including calorimetry and the measurement of vapor pressure as a function of temperature.

Vapor Pressure Method (Clausius-Clapeyron Equation):


This method involves measuring the vapor pressure of the liquid at different temperatures. The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation. A plot of $\ln(P)$ versus $1/T$ yields a straight line with a slope equal to $-\Delta_{\text{vap}}H/R$, where R is the gas constant.

Calorimetric Method:

Direct calorimetric measurement involves vaporizing a known amount of the liquid in a calorimeter and measuring the heat absorbed during the phase transition.[3][4][5]

Interrelation of Thermodynamic Properties

The core thermodynamic properties are interrelated, and understanding these relationships is fundamental to their application.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. trans-1,4-Hexadiene [webbook.nist.gov]
- 2. umsl.edu [umsl.edu]
- 3. books.rsc.org [books.rsc.org]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- To cite this document: BenchChem. [Thermodynamic Properties of 1,4-Hexadiene Gas Phase: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3029634#thermodynamic-properties-of-1-4-hexadiene-gas-phase>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com